molecular formula C22H29AsSi B14515193 Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane CAS No. 63451-89-8

Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane

Cat. No.: B14515193
CAS No.: 63451-89-8
M. Wt: 396.5 g/mol
InChI Key: DKKLZCTZEHWMQD-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane is a chemical compound that features a unique combination of organic and inorganic elements It contains arsenic, silicon, and carbon atoms, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane typically involves the reaction of 4-methylphenyl derivatives with triethylsilylacetylene in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Toluene or dichloromethane

    Catalyst: Palladium-based catalysts

    Temperature: Room temperature to 80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle arsenic-containing compounds.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.

    Substitution: The triethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents or nucleophiles

Major Products

    Oxidation: Arsenic oxides

    Reduction: Lower oxidation state arsenic compounds

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane involves its interaction with molecular targets through its arsenic and silicon atoms. The compound can form bonds with various substrates, facilitating reactions such as catalysis and synthesis. The pathways involved include:

    Catalytic Pathways: Involving palladium or other metal catalysts

    Substitution Pathways: Where the triethylsilyl group is replaced by other functional groups

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylphenyl)arsane
  • Bis(4-methylphenyl)[(trimethylsilyl)ethynyl]arsane
  • Bis(4-methylphenyl)[(triisopropylsilyl)ethynyl]arsane

Uniqueness

Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane is unique due to its specific combination of triethylsilyl and ethynyl groups attached to the arsenic atom. This structure imparts distinct chemical properties, making it valuable for specialized applications in synthesis and materials science.

Properties

CAS No.

63451-89-8

Molecular Formula

C22H29AsSi

Molecular Weight

396.5 g/mol

IUPAC Name

bis(4-methylphenyl)-(2-triethylsilylethynyl)arsane

InChI

InChI=1S/C22H29AsSi/c1-6-24(7-2,8-3)18-17-23(21-13-9-19(4)10-14-21)22-15-11-20(5)12-16-22/h9-16H,6-8H2,1-5H3

InChI Key

DKKLZCTZEHWMQD-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#C[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)C

Origin of Product

United States

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